3-Dimethylcarbamoyloxy-benzoic acid
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Overview
Description
3-Dimethylcarbamoyloxy-benzoic acid is an organic compound with the molecular formula C10H11NO4 and a molecular weight of 209.20 g/mol . It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a dimethylcarbamoyloxy group. This compound is used in various fields of research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dimethylcarbamoyloxy-benzoic acid typically involves the reaction of benzoic acid with dimethylcarbamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
3-Dimethylcarbamoyloxy-benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to the corresponding alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylcarbamoyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols, amines, and other reduced forms.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
3-Dimethylcarbamoyloxy-benzoic acid is utilized in several scientific research areas, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Dimethylcarbamoyloxy-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylcarbamoyloxy group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-N,N-Dimethylcarbamoyloxy-benzoic acid
- 3-(Decyloxy)benzoic acid
- 3-Dodecanoylamino-benzoic acid
- 3-(Tetradecyloxy)benzoic acid
- 3-(Hexadecylthio)benzoic acid
Uniqueness
3-Dimethylcarbamoyloxy-benzoic acid is unique due to its specific substitution pattern and the presence of the dimethylcarbamoyloxy group. This group imparts distinct chemical properties, such as increased solubility and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
3-(dimethylcarbamoyloxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-11(2)10(14)15-8-5-3-4-7(6-8)9(12)13/h3-6H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWNAPGQSBRAQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC=CC(=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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